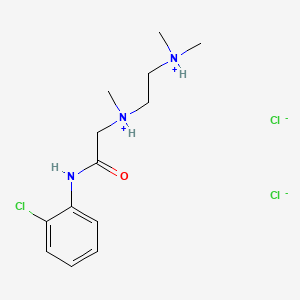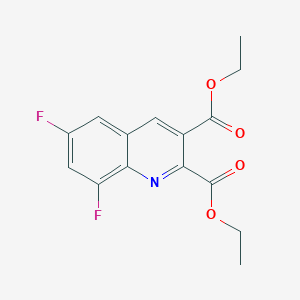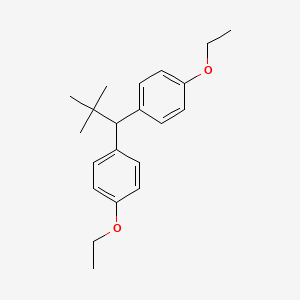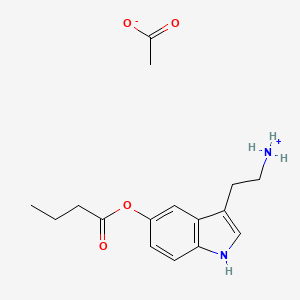
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) is a boron-containing compound with the molecular formula C11H24B10. It is a member of the carborane family, which are clusters of boron, carbon, and hydrogen atoms. These compounds are known for their thermal stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) typically involves the reaction of decaborane (B10H14) with organic substrates under controlled conditions. One common method includes the reaction of decaborane with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the carborane cluster can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents) under inert atmosphere.
Major Products Formed
Oxidation: Formation of boron oxides and hydroxylated derivatives.
Reduction: Formation of reduced carborane clusters.
Substitution: Formation of halogenated or organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to accumulate in tumor cells.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as polymers and ceramics, due to its thermal stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) involves its interaction with molecular targets through its boron atoms. In BNCT, the compound accumulates in tumor cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles selectively destroy cancer cells while sparing healthy tissue. The pathways involved include cellular uptake mechanisms and selective accumulation in tumor cells.
Vergleich Mit ähnlichen Verbindungen
1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) can be compared with other carborane compounds, such as:
1,2-Dicarbadodecaborane(12): The parent compound without the isopropyl group.
1,7-Dicarbadodecaborane(12): A positional isomer with different boron-carbon connectivity.
1,2-Dicarbadodecaborane(12)-1-carboperoxoic acid 2-(1-methylethyl)-1,1-dimethyl-2-propynyl ester: A derivative with additional functional groups.
The uniqueness of 1,2-Dicarbadodecaborane(12),1-(1-methylethyl)-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5H8B10 |
|---|---|
Molekulargewicht |
176.3 g/mol |
InChI |
InChI=1S/C5H8B10/c1-3(2)5-4(6-5)7-9-11-13-15-14-12-10-8-5/h3-4H,1-2H3 |
InChI-Schlüssel |
YGAHCJDGVCMCQZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)












